molecular formula C22H32ClN3O B2694021 N-[(adamantan-1-yl)methyl]-4-phenylpiperazine-1-carboxamide hydrochloride CAS No. 1216726-71-4

N-[(adamantan-1-yl)methyl]-4-phenylpiperazine-1-carboxamide hydrochloride

Cat. No.: B2694021
CAS No.: 1216726-71-4
M. Wt: 389.97
InChI Key: QMSHKBFIBMGNTD-UHFFFAOYSA-N
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Description

“N-((3r,5r,7r)-adamantan-1-ylmethyl)-4-phenylpiperazine-1-carboxamide hydrochloride” is a complex organic compound. It seems to contain an adamantane structure, which is a type of diamondoid and a form of carbon^ . Adamantane structures are found in many pharmaceuticals due to their unique chemical stability and versatility^.


Molecular Structure Analysis

The molecular structure of this compound likely includes an adamantane core, a piperazine ring, and a phenyl group. The adamantane core is a three-dimensional, cage-like structure composed of four fused cyclohexane rings in chair conformations^ . The piperazine ring is a six-membered ring with two nitrogen atoms at opposite positions. The phenyl group is a cyclic group of six carbon atoms, often represented as C6H5.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Adamantane derivatives have been involved in various chemical reactions, leading to the synthesis of bioisosteres with improved physicochemical properties and metabolic stability^.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, adamantane itself is a colorless, crystalline solid with a characteristic camphor-like smell. It is relatively non-reactive due to the strain of the adamantane cage structure^ .

Scientific Research Applications

Antimicrobial and Antiproliferative Activities

Adamantane derivatives have been investigated for their antimicrobial and antiproliferative activities. A study on adamantane-isothiourea hybrid derivatives, including N-((3r,5r,7r)-adamantan-1-ylmethyl)-4-phenylpiperazine-1-carboxamide hydrochloride, showed potent broad-spectrum antibacterial activity against pathogenic bacteria and yeast-like pathogenic fungus Candida albicans. Additionally, some compounds demonstrated significant dose-independent reduction of serum glucose levels in diabetic rats, indicating potential hypoglycemic activity (Al-Wahaibi et al., 2017).

Another research focused on the synthesis, antimicrobial, and anti-proliferative activities of 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and related derivatives. These compounds exhibited marked broad-spectrum antibacterial activities and significant anti-proliferative activity against various human tumor cell lines, underscoring their therapeutic potential (Al-Mutairi et al., 2019).

Reactivity Properties and Adsorption Behavior

The reactivity properties and adsorption behavior of adamantane derivatives have been studied using density functional theory (DFT) and molecular dynamics (MD) simulation. One such study investigated a triazole derivative, highlighting its potential for pharmaceutical applications due to stable noncovalent interactions with water molecules and significant stability at temperatures higher than those critical for the human body (Al-Ghulikah et al., 2021).

Antiviral and Anti-Influenza Activity

Adamantane-containing compounds have been synthesized and evaluated for their anti-influenza virus activity. A study utilizing microwave-assisted synthesis revealed that some derivatives acted as potent inhibitors of influenza A virus, demonstrating the role of adamantane derivatives as potential antiviral agents (Göktaş et al., 2012).

Cancer Research

Research into adamantyl-substituted molecules has revealed their ability to induce apoptosis in cancer cells and inhibit cancer cell growth and angiogenesis. These compounds interact with specific nuclear receptors and modulate repressor complexes, offering a novel approach to cancer treatment (Dawson et al., 2007).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety measures should be taken when handling this compound. It’s always important to refer to the Safety Data Sheet (SDS) for specific safety information^ .

Properties

IUPAC Name

N-(1-adamantylmethyl)-4-phenylpiperazine-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O.ClH/c26-21(25-8-6-24(7-9-25)20-4-2-1-3-5-20)23-16-22-13-17-10-18(14-22)12-19(11-17)15-22;/h1-5,17-19H,6-16H2,(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSHKBFIBMGNTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NCC34CC5CC(C3)CC(C5)C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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